molecular formula C7H8F3N3 B14133392 N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine

N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine

Cat. No.: B14133392
M. Wt: 191.15 g/mol
InChI Key: OXDPGYYNQAULOL-UHFFFAOYSA-N
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Description

N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine is a chemical compound with the molecular formula C7H8F3N3 It is known for its unique structure, which includes a pyridine ring substituted with a trifluoroethyl group and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine typically involves the reaction of 2,2,2-trifluoroethylamine with pyridine-3,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or acyl chlorides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Scientific Research Applications

N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The amino groups can form hydrogen bonds with target proteins, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A simpler compound with similar functional groups but lacking the pyridine ring.

    Pyridine-3,4-diamine: Contains the pyridine ring and amino groups but lacks the trifluoroethyl group.

    Fluoropyridines: A class of compounds with fluorine atoms attached to the pyridine ring.

Uniqueness

N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine is unique due to the presence of both the trifluoroethyl group and the pyridine ring with amino substitutions. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

4-N-(2,2,2-trifluoroethyl)pyridine-3,4-diamine

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)4-13-6-1-2-12-3-5(6)11/h1-3H,4,11H2,(H,12,13)

InChI Key

OXDPGYYNQAULOL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1NCC(F)(F)F)N

Origin of Product

United States

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